![molecular formula C14H9BrN2O2 B14914725 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. The process can be carried out under different conditions to yield various products. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Alternatively, 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via a one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cyclization Reactions: These reactions may require catalysts such as palladium or copper, along with appropriate ligands and solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while cyclization reactions can produce fused heterocyclic compounds.
科学研究应用
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, which may be exploited for therapeutic purposes .
相似化合物的比较
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzoic acid moiety.
N-(Pyridin-2-yl)amides: Structurally related but with different functional groups and biological activities.
Uniqueness
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid is unique due to the presence of both the imidazo[1,2-a]pyridine and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C14H9BrN2O2 |
|---|---|
分子量 |
317.14 g/mol |
IUPAC 名称 |
4-(3-bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid |
InChI |
InChI=1S/C14H9BrN2O2/c15-12-7-16-13-6-5-11(8-17(12)13)9-1-3-10(4-2-9)14(18)19/h1-8H,(H,18,19) |
InChI 键 |
HZLYINUGZFVYKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN3C(=NC=C3Br)C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


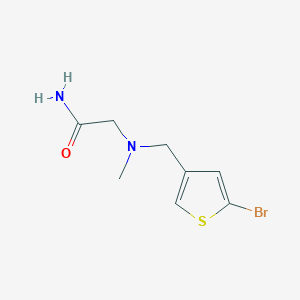

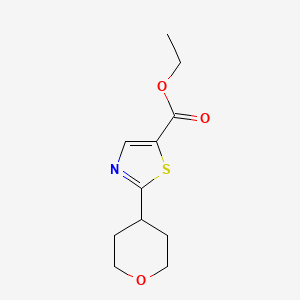
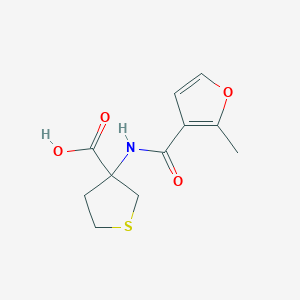

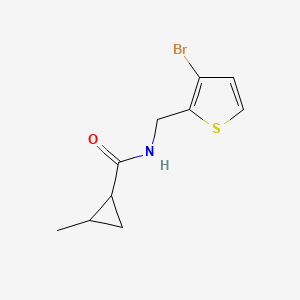
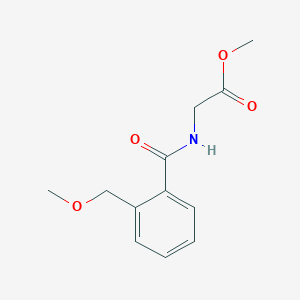


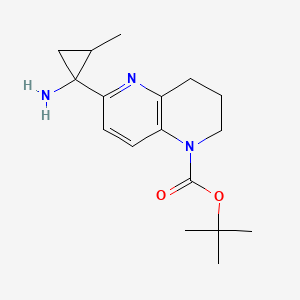



![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)
